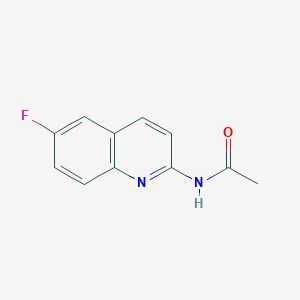
N-(6-Fluoroquinolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Fluoroquinolin-2-yl)acetamide is a chemical compound with the molecular formula C11H9FN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position of the quinoline ring imparts unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoroquinolin-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoroquinoline.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
化学反应分析
Types of Reactions
N-(6-Fluoroquinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines.
科学研究应用
N-(6-Fluoroquinolin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of N-(6-Fluoroquinolin-2-yl)acetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can inhibit the activity of enzymes such as DNA gyrase, leading to the disruption of DNA replication and cell division .
相似化合物的比较
Similar Compounds
N-(6-Chloro-8-fluoroquinolin-2-yl)acetamide: This compound has a chlorine atom in addition to the fluorine atom, which can alter its chemical and biological properties.
6-Fluoro-2-cyanoquinoline: This compound has a cyano group instead of an acetamide group, leading to different reactivity and applications.
Uniqueness
N-(6-Fluoroquinolin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom at the 6th position enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C11H9FN2O |
|---|---|
分子量 |
204.20 g/mol |
IUPAC 名称 |
N-(6-fluoroquinolin-2-yl)acetamide |
InChI |
InChI=1S/C11H9FN2O/c1-7(15)13-11-5-2-8-6-9(12)3-4-10(8)14-11/h2-6H,1H3,(H,13,14,15) |
InChI 键 |
ZXJVUUYWWUPTRN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


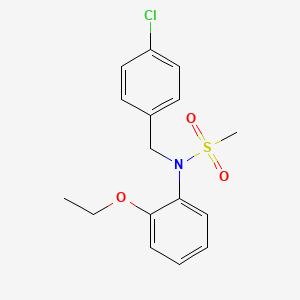
![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)
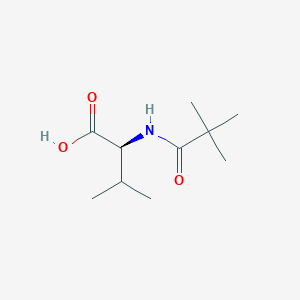
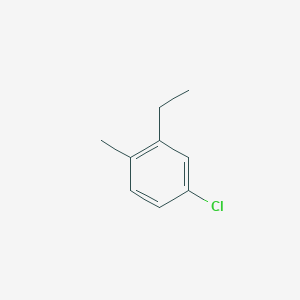
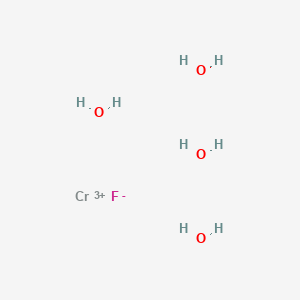
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B14130852.png)
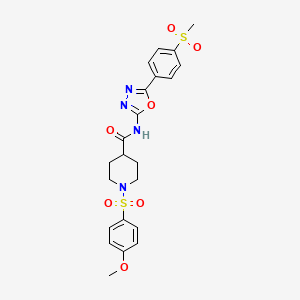
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B14130863.png)
![(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B14130873.png)
![[(Pyren-1-yl)methyl]propanedioic acid](/img/structure/B14130879.png)
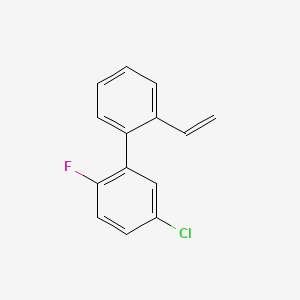

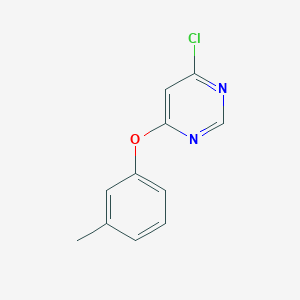
![Acetic acid, [(2,6-diethylphenyl)amino]oxo-](/img/structure/B14130899.png)
